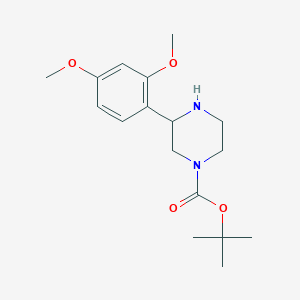

Tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate

Description

Role of Piperazine Derivatives in Drug Discovery Paradigms

Piperazine-based compounds occupy a privileged position in pharmaceutical research due to their ability to modulate diverse biological targets through conformational adaptability and hydrogen-bonding interactions. The six-membered diazine ring serves as a dynamic pharmacophore, enabling:

- Three-dimensional spatial arrangements that complement binding pockets in G protein-coupled receptors (GPCRs) and ion channels

- pH-dependent protonation states that enhance blood-brain barrier permeability for central nervous system (CNS) therapeutics

- Versatile synthetic modification points at both nitrogen atoms and adjacent carbon positions for systematic SAR exploration

Recent patent analyses reveal that 18% of small-molecule drugs approved by the FDA between 2010–2022 contained piperazine or its structural analogs, with applications spanning antipsychotics (e.g., aripiprazole), antidepressants (vortioxetine), and antiviral agents. The this compound builds upon this legacy by incorporating strategic substituents that optimize target engagement and pharmacokinetic properties.

Strategic Importance of Methoxy-Substituted Aromatic Systems in Bioactive Molecule Design

The 2,4-dimethoxyphenyl group confers distinct advantages in molecular recognition and metabolic stability:

Properties

Molecular Formula |

C17H26N2O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-14(11-19)13-7-6-12(21-4)10-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3 |

InChI Key |

XBCUCMWOYOSJTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Formation of the piperazine core with a tert-butoxycarbonyl protecting group on the nitrogen.

- Introduction of the 2,4-dimethoxyphenyl substituent at the 3-position of the piperazine ring via nucleophilic substitution or reductive amination.

- Purification and characterization of the final product.

Method 1: Nucleophilic Substitution Using Boc-Piperazine and 2,4-Dimethoxybenzyl Halide

One common approach involves the reaction of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a suitable 2,4-dimethoxybenzyl halide (e.g., chloride or bromide) under basic conditions to achieve nucleophilic substitution on the piperazine ring.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | N-Boc-piperazine (1 eq), 2,4-dimethoxybenzyl chloride (1 eq), K2CO3 (2 eq), DMF, 20 °C, 48 h, inert atmosphere | 70-85 | Reaction performed in anhydrous DMF with potassium carbonate as base under nitrogen atmosphere. |

| 2 | Work-up: Dilution with ethyl acetate, washing with water, saturated ammonium chloride, brine, drying over Na2SO4 | Purification by flash chromatography (silica gel, hexanes/ethyl acetate gradient). |

This method yields this compound as a colorless oil or solid, depending on purification.

Method 2: Reductive Amination of 2,4-Dimethoxybenzaldehyde with N-Boc-piperazine

Another efficient method is the reductive amination of 2,4-dimethoxybenzaldehyde with tert-butyl piperazine-1-carboxylate in the presence of a reducing agent such as sodium triacetoxyborohydride.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,4-Dimethoxybenzaldehyde (1 eq), N-Boc-piperazine (1.2 eq), sodium triacetoxyborohydride (1.5 eq), DCM, acetic acid (catalytic), 20 °C, 12-16 h | 65-75 | Reaction under mild conditions, monitored by TLC, avoids over-reduction or side reactions. |

| 2 | Work-up: Quench with saturated NaHCO3, extraction with DCM, drying, concentration | Purification by silica gel chromatography yields pure product. |

This method is favored for its mild conditions and relatively high selectivity.

Method 3: Coupling via Carbodiimide-Mediated Amide Bond Formation

Though less common for this specific compound, coupling methods involving carbodiimide reagents (e.g., EDCI) and additives such as HOBt have been reported for related piperazine carboxylates.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 2,4-Dimethoxyphenyl carboxylic acid derivative, N-Boc-piperazine, EDCI (1.2 eq), HOBt (0.2 eq), DIPEA (2 eq), DCM, 0-25 °C, 12-16 h | 50-70 | Requires pre-activation of acid; used for amide bond formation rather than direct substitution. |

This approach is more applicable when the target compound is an amide derivative rather than a direct aryl substitution.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Purification Method | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Nucleophilic Substitution | N-Boc-piperazine, 2,4-dimethoxybenzyl chloride, K2CO3 | DMF | 20 °C | 48 h | 70-85 | Flash chromatography | Straightforward, high yield | Long reaction time, requires inert atmosphere |

| Reductive Amination | 2,4-Dimethoxybenzaldehyde, N-Boc-piperazine, NaBH(OAc)3 | DCM | 20 °C | 12-16 h | 65-75 | Silica gel chromatography | Mild conditions, selective | Sensitive to moisture, requires careful quenching |

| Carbodiimide-Mediated Coupling | 2,4-Dimethoxyphenyl acid, N-Boc-piperazine, EDCI, HOBt | DCM | 0-25 °C | 12-16 h | 50-70 | Chromatography | Useful for amide derivatives | More steps, lower yield |

Analytical and Characterization Data

The synthesized This compound is typically characterized by:

- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons of the 2,4-dimethoxyphenyl group (~6.5-7.5 ppm), methoxy groups (~3.7-3.9 ppm), piperazine methylene protons (~2.5-3.5 ppm), and tert-butyl protons (~1.4 ppm).

- [^13C NMR](pplx://action/followup) : Characteristic carbons of aromatic ring, methoxy carbons, Boc carbonyl (~155-160 ppm), and tert-butyl carbons.

- Mass Spectrometry (ESI-MS) : Molecular ion peak consistent with the expected molecular weight (e.g., m/z ~345 [M+H]^+).

- Melting Point : Depending on the purity and physical form, typically reported in literature.

Summary and Recommendations

The preparation of This compound is most efficiently achieved via nucleophilic substitution of N-Boc-piperazine with 2,4-dimethoxybenzyl halides or by reductive amination of 2,4-dimethoxybenzaldehyde with N-Boc-piperazine. Both methods provide good yields (65-85%) and are amenable to scale-up with appropriate purification.

The choice of method depends on available starting materials, desired reaction time, and scale. Reductive amination offers milder conditions and fewer side products, while nucleophilic substitution is straightforward but requires longer reaction times and inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Aryl Groups: The 2,4-dimethoxyphenyl group enhances solubility compared to halogenated analogs (e.g., 2,4-dichlorophenyl in ). Linker Diversity: Compounds like 6e (isoxazole-thioether) and 14d (pyrazolo-pyrimidine) incorporate rigid heterocycles, which may improve metabolic stability compared to the parent compound .

Synthetic Efficiency :

Physicochemical and Spectroscopic Comparisons

- Melting Points :

- Spectroscopic Signatures :

- ¹H NMR : Methoxy protons resonate at δ 3.7–3.8 (e.g., 12b ), while aromatic protons in dimethoxyphenyl groups show characteristic splitting patterns (e.g., δ 6.8–7.0 in 6e ).

- LCMS/MS : Molecular ion peaks ([M+H]+) confirm molecular weights, with deviations <0.1 Da in high-resolution spectra (e.g., 6e ).

Biological Activity

Tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a piperazine core substituted with a tert-butyl group and a 2,4-dimethoxyphenyl moiety. The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly dopamine receptors. For instance, studies on related compounds have shown that modifications in the piperazine structure can lead to selective agonism or antagonism at dopamine receptor subtypes, which is crucial for developing treatments for neurological disorders .

Anticancer Activity

Recent studies have explored the anticancer potential of piperazine derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. The IC50 values for these compounds often range in the low micromolar concentrations, indicating significant biological activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 |

| Compound B | HCT-116 (Colon Cancer) | 0.78 |

| Tert-butyl derivative | U-937 (Leukemia) | 1.54 |

The presence of electron-withdrawing groups at specific positions on the aromatic rings has been linked to enhanced biological potency .

Neuropharmacological Activity

This compound's analogs have been investigated for their effects on dopamine receptors. For instance, derivatives have shown selective D3 receptor agonism without significant D2 receptor activity, which is advantageous for reducing side effects associated with antipsychotic medications .

Case Studies

- Dopamine Receptor Agonism : A study focusing on the SAR of piperazine derivatives indicated that specific substitutions at the phenyl ring could enhance D3 receptor selectivity while minimizing D2 receptor antagonism. This was achieved through systematic modifications leading to compounds with EC50 values as low as 98 nM at D3 receptors .

- Cytotoxicity in Cancer Models : In vitro testing revealed that certain piperazine derivatives induced apoptosis in MCF-7 and U-937 cells through caspase activation pathways. Flow cytometry analysis confirmed that these compounds effectively arrested cell cycle progression at the G1 phase, leading to increased cell death rates in a dose-dependent manner .

Q & A

Basic: What are the standard synthetic routes for Tert-butyl 3-(2,4-dimethoxyphenyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperazine derivatives. A common approach includes:

Boc Protection : Reacting piperazine with tert-butyl chloroformate to introduce the Boc protecting group.

Aromatic Substitution : Coupling the Boc-protected piperazine with 2,4-dimethoxyphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Optimization : Adjusting solvents (e.g., toluene or dichloromethane for enhanced solubility) and reaction time to improve yield and purity .

Key Parameters:

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene, DCM | Higher solubility, faster kinetics |

| Temperature | 0–25°C (for sensitive steps) | Minimizes side reactions |

| Reaction Time | 12–24 hours | Ensures completion |

Advanced: How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity for coupling steps, while non-polar solvents reduce byproducts.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve regioselectivity .

- In-line Monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .

- Workup Protocols : Acid-base extraction or column chromatography to remove unreacted starting materials .

Example Workflow:

Conduct a Design of Experiments (DoE) to test solvent/catalyst combinations.

Use High-Resolution Mass Spectrometry (HRMS) to confirm intermediate structures .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ = 365.21 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase columns .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with computationally predicted spectra (e.g., DFT calculations) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and substituent positions (see SHELX software for refinement ).

- Isotopic Labeling : Use deuterated analogs to assign ambiguous proton signals .

Case Study:

Discrepancies in aromatic proton integration (e.g., due to rotamers) can be resolved by variable-temperature NMR .

Basic: How is the purity of this compound assessed?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time and peak area quantify impurities .

- Melting Point : Sharp melting range (e.g., 120–122°C) indicates high crystallinity and purity .

- Elemental Analysis : Matches theoretical C, H, N, O percentages (±0.4%) .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Screen against targets (e.g., serotonin receptors) using AutoDock Vina. The 2,4-dimethoxyphenyl group may enhance π-π stacking with aromatic residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogs .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Hypothesis Testing:

If in vitro assays contradict docking results, reevaluate protonation states or tautomeric forms of the piperazine ring .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : –20°C under inert atmosphere (argon) to prevent hydrolysis of the Boc group .

- Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) .

Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for 5-HT receptors) .

Data Analysis : Use multivariate regression to correlate substituent properties (logP, molar refractivity) with IC₅₀ values .

Example SAR Table:

| Substituent (R) | logP | 5-HT₁A Binding (IC₅₀, nM) |

|---|---|---|

| 2,4-OMe | 2.1 | 15 ± 2 |

| 2-F,4-Cl | 2.8 | 8 ± 1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.